[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-chlorophenyl)methanone
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Description
This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of various compounds were carried out by condensation of the 5-((2-benzoylbenzofuran-5-yl)methyl)-2-hydroxybenzaldehyde with various substituted ortho phenylenediamine in the presence of glacial acetic acid under conventional reflux temperature .Molecular Structure Analysis
The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and other reactions that were carried out under specific conditions .Scientific Research Applications
Synthesis and Reactivity
Research involving similar chemical structures has focused on synthesis and reactivity studies. For instance, compounds with related structural motifs have been synthesized to explore their reactivity towards different nucleophiles under various conditions, potentially leading to novel organic reactions and intermediates useful in further chemical synthesis (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). Such studies are foundational in the development of new synthetic routes for complex molecules, including pharmaceuticals and materials.
Structural and Computational Analysis
Another significant application of compounds with similar structures involves their structural characterization and computational study. Techniques such as X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) are employed to elucidate their molecular structure, electronic properties, and reactivity patterns. For example, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been analyzed to reveal their molecular structures and physicochemical properties through crystallographic and DFT studies (Huang et al., 2021). Such insights are crucial for understanding the behavior of these compounds in various chemical environments and for designing molecules with desired properties.
Antimicrobial and Antitubercular Activities
Research has also explored the biological activities of structurally related compounds, such as their antimicrobial and antitubercular effects. For instance, a series of compounds synthesized by modifying the chemical structure showed promising in vitro activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Bisht et al., 2010). These studies are part of ongoing efforts to discover new drugs for treating infectious diseases.
Molecular Docking and Drug Design
Finally, closely related chemical entities are utilized in molecular docking studies to predict their interaction with biological targets, which is a critical step in drug design and discovery. Such computational approaches help identify potential drug candidates by estimating the binding affinity and mode of action of compounds on specific proteins or enzymes (Guhathakurta et al., 2017). This research application is vital for the efficient development of new therapeutics with optimized efficacy and safety profiles.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFNO5S/c23-14-3-1-13(2-4-14)22(26)21-11-25(16-6-7-18-19(10-16)30-12-29-18)17-9-15(24)5-8-20(17)31(21,27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRZSMAUKSCSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=C(S(=O)(=O)C4=C3C=C(C=C4)F)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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